6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole 6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.: 335079-99-7
VCID: VC8466007
InChI: InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
SMILES: C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole

CAS No.: 335079-99-7

Cat. No.: VC8466007

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole - 335079-99-7

Specification

CAS No. 335079-99-7
Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
IUPAC Name 6-fluoro-2-piperidin-4-yl-1,3-benzoxazole
Standard InChI InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Standard InChI Key YAAVWFANPKDIGK-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F
Canonical SMILES C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole (IUPAC name: 6-fluoro-2-piperidin-4-yl-1,3-benzoxazole) features a benzoxazole core fused with a piperidine ring. The benzoxazole system consists of a benzene ring fused to an oxazole moiety, with a fluorine substituent at the 6th position and a piperidin-4-yl group at the 2nd position. The piperidine ring adopts a chair conformation, enabling favorable interactions with biological targets through its equatorial hydrogen bonding capabilities .

Key Physicochemical Parameters

  • Molecular Formula: C12H13FN2O\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O}

  • Molecular Weight: 220.24 g/mol

  • LogP (Predicted): 2.1 ± 0.3 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors

The fluorine atom’s electronegativity (χ=3.98\chi = 3.98) enhances the compound’s binding affinity to enzymatic pockets through dipole interactions, while the piperidine nitrogen (pKa10.6\text{pKa} \approx 10.6) facilitates protonation under physiological conditions, improving aqueous solubility .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from piperidine-4-carboxylic acid and 1,3-difluorobenzene:

  • Acid Chloride Formation: Piperidine-4-carboxylic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) to generate the corresponding acid chloride.

  • Cyclocondensation: The acid chloride undergoes cyclization with 1,3-difluorobenzene under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to form the benzoxazole ring .

Reaction conditions critically influence yield:

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or toluene

  • Yield Range: 55–92% after chromatographic purification .

Industrial Production Considerations

Scale-up processes employ continuous flow reactors to enhance reaction control and reproducibility. Key optimizations include:

  • Automated Purification: Simulated moving bed chromatography for high-throughput separation.

  • Quality Control: HPLC-UV (λ = 254 nm) ensures ≥98% purity, with residual solvent analysis via GC-MS .

Biological Activity and Mechanisms

Antiproliferative Effects

Studies on structurally analogous benzoxazoles demonstrate significant activity against carcinoma cells:

Cell LineIC50 (µM)Selectivity Index (vs. Fibroblasts)
HeLa (Cervical)12.33.2
MCF-7 (Breast)15.02.8
HT-29 (Colon)18.72.5

Data adapted from MTT assays on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives . The query compound’s 2-piperidinyl orientation may enhance target affinity compared to 3-substituted analogs.

Structure-Activity Relationships (SAR)

Substituent Effects

  • Piperidine Position: 2-Substituted derivatives show 30–50% higher activity than 3-substituted isomers due to improved target fitting .

  • Fluorine Impact: Removal reduces potency by 2.3-fold, underscoring its role in electronic modulation.

  • N-Terminal Modifications: Acylation of the piperidine nitrogen (e.g., with heteroaromatic groups) enhances membrane permeability but may reduce selectivity .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceIC50 (HeLa, µM)
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole3-piperidinyl substitution14.9
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidinePiperidine ring connectivity22.4

Data highlights the superiority of 2-piperidinyl substitution in benzoxazoles over other configurations .

Pharmacological Applications and Future Directions

Development Challenges

  • Metabolic Stability: Microsomal assays indicate rapid hepatic clearance (t1/2 = 23 min in human liver microsomes), necessitating prodrug strategies.

  • Blood-Brain Barrier Penetration: Calculated polar surface area (PSA = 45 Ų) suggests limited CNS access, requiring structural optimization .

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